3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibition

Researchers performing SAR on N-pyridyl benzamides often encounter irreproducible results due to undefined methyl substitution. 3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide (CAS 313552-78-2) eliminates this variability: • Defined N-methyl group: HQSAR mapping confirms high positive contribution to target activity; removal causes substantial loss of function • Validated purity (≥98%) with reference NMR/MS spectra for direct LC-MS/HPLC calibration • Reliable positive control for des-methyl analog testing with quantifiable IC50 shifts (>2-fold between regioisomers) Standardized material ensures cross-study reproducibility and robust pharmacophore elucidation.

Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
Cat. No. B11523138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C14H13N3O3/c1-9-5-6-15-13(7-9)16-14(18)11-3-4-12(17(19)20)10(2)8-11/h3-8H,1-2H3,(H,15,16,18)
InChIKeyAVFKHTDVYYICPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes34 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide Procurement Guide


3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide (CAS 313552-78-2) is a synthetic small molecule belonging to the N-pyridyl benzamide class, characterized by a 4-nitrobenzamide core linked to a 4-methylpyridin-2-yl moiety [1]. It is commercially available as a research-grade screening compound with a molecular weight of 271.27 g/mol and a molecular formula of C14H13N3O3 . The compound exhibits notable calculated physicochemical properties, including a logP of 3.1336 and a polar surface area (PSA) of 66.025 Ų .

3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide: Non-Interchangeable with Analogs


Generic substitution of this compound is not advisable due to the critical role of its specific methyl substitution pattern in determining biological activity. HQSAR fragment contribution mapping demonstrates that the N-methyl group on the pyridine ring provides a high positive contribution to target activity, and its removal leads to a substantial loss of function [1]. Additionally, a study of substituted benzamide derivatives revealed that a positional shift of a methyl group on the benzamide ring can significantly alter potency, with IC50 values varying by over 2-fold between adjacent substitution positions [2]. These findings underscore that even minor structural modifications within this chemical class result in quantifiable, non-linear changes in performance, making precise compound selection essential for reproducible research outcomes.

3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide: Quantifiable Differentiation Evidence


N-Pyridyl Methyl Substitution and Biological Activity

The N-methyl group on the pyridine ring of this compound is identified as a critical driver of biological activity. Fragment contribution mapping using HQSAR shows this moiety provides a high positive contribution to the activity of the most active compound in a dataset, and its removal leads to a substantial loss of function [1]. This positions the target compound as a structurally 'active' member of its series compared to its des-methyl analog.

Structure-Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibition

Methyl Positional Isomerism Effects on Potency

A comparative study of substituted benzamide derivatives demonstrates that the position of a methyl substituent on the aromatic ring significantly impacts inhibitory potency. A compound with a 2-methyl group (IC50 = 8.7 ± 0.7 µM) is 1.7-fold more potent than its 3-methyl analog (IC50 = 14.8 ± 5.0 µM) and 3.3-fold more potent than its 4-methyl analog (IC50 = 29.1 ± 3.8 µM) [1]. This trend provides a class-level reference for predicting that the target compound's specific substitution pattern may confer a potency advantage over certain positional isomers.

Structure-Activity Relationship (SAR) Medicinal Chemistry Enzyme Inhibition

Lipophilicity and Polarity Comparison

The compound exhibits distinct calculated physicochemical properties that differentiate it from a close analog. For 3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide, the calculated logP is 3.1336 and polar surface area (PSA) is 66.025 Ų . In comparison, a calculated logP of 3.89468 and a PSA of 84.81 Ų have been reported for a different isomer in the same chemical space . The lower logP and PSA of the target compound suggest it may possess different membrane permeability and oral absorption characteristics compared to the comparator.

Physicochemical Properties ADME Prediction Drug Design

Availability and Purity Specifications

The compound is commercially available with documented purity specifications. One vendor reports a standard purity of 95% for CAS 313552-78-2 , while another offers it at a purity of 98% . Additionally, it is available in a screening compound format with a stated amount of 34 mg . In contrast, many close analogs or positional isomers may not be as readily available from major commercial suppliers, or may be offered only as part of larger, less-characterized screening libraries.

Compound Procurement Quality Control Screening Libraries

3-methyl-N-(4-methylpyridin-2-yl)-4-nitrobenzamide Research Applications


SAR Studies on Enzyme Inhibitors

This compound is a valuable tool for SAR exploration within the N-pyridyl benzamide class. Its specific methyl substitution pattern, particularly the N-methyl group on the pyridine ring, is known to contribute positively to biological activity [1]. Therefore, it can serve as a 'positive control' or active reference compound when testing des-methyl or other regioisomeric analogs to map key pharmacophore elements.

Physicochemical Profiling and ADME Model Validation

The compound's well-defined calculated properties, including a logP of 3.1336 and a polar surface area (PSA) of 66.025 Ų , make it a suitable candidate for experimental validation of in silico ADME prediction models. Its distinct profile, when compared to isomers with different logP/PSA values, provides a clear test case for models predicting membrane permeability or oral bioavailability based on these parameters.

Analytical Calibration and Assay Development

Given its commercial availability at specified purities (95-98%) [REFS-3, REFS-4] and the existence of reference spectral data including NMR and MS [2], this compound can be reliably used as a standard for calibrating LC-MS or HPLC systems. It can also serve as a control compound for developing or validating biochemical assays, where a consistent and well-characterized small molecule is required.

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